2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid
Description
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid (CAS: 81022-34-6) is a triazole-based heterocyclic compound with a molecular formula C₁₀H₈ClN₃O₂ and molar mass 237.65 g/mol . Its structure features:
- A 1,2,3-triazole core substituted at position 2 with a 4-chlorophenyl group.
- A methyl group at position 4.
- A carboxylic acid moiety at position 4.
Its structural attributes, such as the electron-withdrawing chlorine atom and polar carboxylic acid group, influence its physicochemical properties (e.g., solubility, acidity) and intermolecular interactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKGCQCRPBZDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl azide with methyl propiolate in the presence of a copper catalyst to form the triazole ring. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of 1,2,3-triazoles exhibit notable antimicrobial activities. Specifically, compounds incorporating the triazole ring have been synthesized and tested against various strains of bacteria and fungi. For instance, studies have demonstrated that 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid shows promising inhibitory effects against Mycobacterium tuberculosis, which is crucial for developing new antitubercular agents .
Inhibition of Enzymatic Activity
Recent studies have explored the compound's role as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and various diseases. The synthesis of derivatives has led to the identification of compounds with high potency in the submicromolar range, suggesting their potential use in treating conditions like gout and hyperuricemia .
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of a series of triazole derivatives including 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid. The compound exhibited significant activity against M. tuberculosis with a minimum inhibitory concentration (MIC) value comparable to established antitubercular drugs . Molecular docking studies further confirmed its interaction with key enzymes involved in mycobacterial metabolism.
Case Study 2: Xanthine Oxidase Inhibition
Another investigation focused on synthesizing analogs of febuxostat (a known xanthine oxidase inhibitor) based on the triazole framework. Among these analogs, some were found to inhibit xanthine oxidase effectively, indicating that modifications on the triazole scaffold could enhance bioactivity . This opens avenues for developing new treatments for conditions associated with elevated uric acid levels.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and analogous triazole derivatives:
Key Observations:
Triazole Isomerism : The target compound belongs to the 1,2,3-triazole class, whereas compounds like 3-(2-chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione are 1,2,4-triazoles. Isomerism affects ring planarity, hydrogen-bonding capacity, and biological target interactions .
Substituent Position : The position of chlorine on the phenyl ring (e.g., para in the target vs. ortho in 1-(4-chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid ) alters steric hindrance and electronic distribution, impacting solubility and receptor binding .
Functional Groups: Replacement of the carboxylic acid with hydrazide (1-(4-fluoro-phenylamino)-5-methyl-1H-[1,2,3]-triazole-4-carboxylic acid hydrazide) enhances antiviral activity, likely due to improved membrane permeability .
Biological Activity
The compound 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid , with CAS number 81022-34-6, belongs to the class of triazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 203.63 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 309 °C |
| LogP | 2.40 |
Biological Activity Overview
Triazole derivatives exhibit a wide range of biological activities including antifungal, antibacterial, antitubercular, anticancer, and anti-inflammatory properties. The specific compound under consideration has shown promising results in various studies.
Antimicrobial Activity
Research indicates that triazole compounds can inhibit the growth of several bacterial strains. In particular, derivatives with halogenated phenyl groups have demonstrated enhanced efficacy against Mycobacterium tuberculosis. For instance, compounds similar to 2-(4-Chloro-phenyl)-5-methyl-2H-triazole exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against resistant strains of M. tuberculosis .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. Studies suggest that the incorporation of chlorophenyl groups enhances cytotoxicity against various cancer cell lines. In vitro assays have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways .
The mechanisms through which 2-(4-Chloro-phenyl)-5-methyl-2H-triazole-4-carboxylic acid exerts its biological effects include:
- Inhibition of Enzymatic Activity : It has been found to inhibit enzymes critical for bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Modulation : It alters ROS levels in cells, which can contribute to its antimicrobial and anticancer effects.
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives similar to the compound :
- Antitubercular Activity : A study by Alcaraz et al. (2022) demonstrated that triazole compounds with a chlorophenyl substituent showed significant antitubercular activity with MIC values ranging from 12.5 µg/mL to 62.5 µg/mL depending on the substituents .
- Anticancer Studies : Research published in Frontiers in Chemistry indicated that triazole derivatives showed selective cytotoxicity against breast cancer cell lines, with IC50 values significantly lower than those observed for conventional chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of appropriate precursors. For example, ethyl acetoacetate derivatives and phenylhydrazine analogs can undergo cyclization in acidic or basic media. A reflux in acetic acid (3–5 hours) with sodium acetate as a catalyst is a common method for similar triazole-carboxylic acids, achieving crystallization after purification . Microwave-assisted synthesis may also enhance reaction efficiency, as demonstrated for structurally related triazoles, reducing reaction time from hours to minutes . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR can confirm the presence of the 4-chlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the methyl-triazole moiety (δ ~2.5 ppm for CH₃).
- X-ray crystallography : Resolves spatial arrangements, as shown for analogous 4-(4-chlorophenyl)-triazole derivatives, revealing dihedral angles between aromatic rings (e.g., 35.2° between triazole and chlorophenyl groups) .
- FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) provide functional group confirmation .
Q. How can researchers determine the solubility and stability of this compound under varying pH and temperature conditions?
Solubility can be assessed in polar (e.g., DMSO, ethanol) and aqueous buffers (pH 1–12) via gravimetric or UV-Vis methods. Stability studies should include accelerated degradation tests (e.g., 40–80°C, 75% relative humidity) with HPLC monitoring of decomposition products. Carboxylic acid derivatives are prone to decarboxylation at high temperatures, necessitating storage at ≤4°C in inert atmospheres .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies often arise from impurities, polymorphic forms, or instrumentation variability. For example, melting points for structurally similar compounds vary by 2–5°C depending on recrystallization solvents (e.g., DMF/acetic acid vs. ethanol) . High-purity samples (>97%) and differential scanning calorimetry (DSC) can standardize measurements. Cross-validation using multiple spectral databases (e.g., PubChem, CAS) is critical .
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
Density Functional Theory (DFT) calculations can optimize molecular geometry and predict electrostatic potential surfaces, identifying reactive sites for electrophilic/nucleophilic attacks. Molecular docking against target proteins (e.g., enzymes like cyclooxygenase-2) may reveal binding affinities, as shown for triazole-carboxylic acid analogs with anti-inflammatory activity . Pair these with in vitro assays (e.g., enzyme inhibition kinetics) to validate predictions.
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?
- Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .
- Biological assays : Use standardized protocols (e.g., MTT for cytotoxicity, agar dilution for antimicrobial activity) to compare derivatives. For example, 5-(2-chlorophenyl)-triazole-3-thiol derivatives showed enhanced antibacterial activity compared to unsubstituted analogs .
Q. How can researchers address low yields in large-scale syntheses of this compound?
Scale-up challenges include inefficient heat transfer and side reactions. Continuous-flow reactors or catalytic methods (e.g., Cu(I)-catalyzed click chemistry) may improve efficiency. Process optimization via Design of Experiments (DoE) can identify critical parameters (e.g., reactant concentration, agitation rate) .
Methodological Notes
- Synthesis : Prioritize recrystallization from DMF/acetic acid for high-purity crystals .
- Data Analysis : Use error-analysis tools (e.g., Monte Carlo simulations) to quantify uncertainties in spectral or crystallographic data .
- Biological Testing : Include positive controls (e.g., aspirin for anti-inflammatory assays) and replicate experiments to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
